REACTION_SMILES
|
[CH3:27][I:28].[CH3:29][OH:30].[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([OH:17])[cH:18][cH:19][c:20]12.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26]>>[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([O:17][CH3:24])[cH:18][cH:19][c:20]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3c4ccc(O)cc4CCC3C1CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:27][I:28].[CH3:29][OH:30].[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([OH:17])[cH:18][cH:19][c:20]12.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26]>>[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([O:17][CH3:24])[cH:18][cH:19][c:20]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3c4ccc(O)cc4CCC3C1CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:27][I:28].[CH3:29][OH:30].[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([OH:17])[cH:18][cH:19][c:20]12.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26]>>[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([O:17][CH3:24])[cH:18][cH:19][c:20]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3c4ccc(O)cc4CCC3C1CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:27][I:28].[CH3:29][OH:30].[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([OH:17])[cH:18][cH:19][c:20]12.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26]>>[CH:1]12[CH2:2][CH2:3][C:4]3([CH3:5])[C:6](=[O:7])[CH2:8][CH2:9][CH:10]3[CH:11]1[CH2:12][CH2:13][c:14]1[cH:15][c:16]([O:17][CH3:24])[cH:18][cH:19][c:20]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3c4ccc(O)cc4CCC3C1CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2(C)C(=O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |